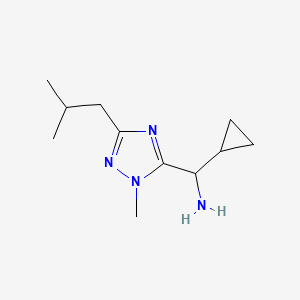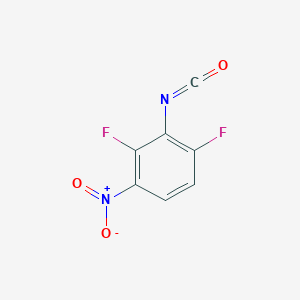
1,3-Difluoro-2-isocyanato-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-isocyanato-4-nitrobenzene: is an organic compound with the molecular formula C7H2F2N2O3 It is a derivative of benzene, characterized by the presence of two fluorine atoms, an isocyanate group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2-isocyanato-4-nitrobenzene is typically synthesized through the reaction of 3,4-difluoronitrobenzene with an isocyanate reagent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions. The mixture is heated to facilitate the reaction, and the product is subsequently purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Difluoro-2-isocyanato-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the benzene ring towards electrophiles.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate the substitution of fluorine atoms.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include compounds where the fluorine atoms have been replaced by nucleophiles such as alkoxy or amino groups.
Applications De Recherche Scientifique
1,3-Difluoro-2-isocyanato-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals, including agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1,3-difluoro-2-isocyanato-4-nitrobenzene involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The nitro group, being an electron-withdrawing group, enhances the reactivity of the benzene ring towards electrophilic substitution reactions .
Comparaison Avec Des Composés Similaires
3,4-Difluoronitrobenzene: Similar in structure but lacks the isocyanate group.
2,4-Difluoronitrobenzene: Another difluoronitrobenzene isomer with different substitution patterns.
2,5-Difluoronitrobenzene: Similar to 1,3-difluoro-2-isocyanato-4-nitrobenzene but with fluorine atoms at different positions.
Uniqueness: this compound is unique due to the presence of both isocyanate and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H2F2N2O3 |
|---|---|
Poids moléculaire |
200.10 g/mol |
Nom IUPAC |
1,3-difluoro-2-isocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H2F2N2O3/c8-4-1-2-5(11(13)14)6(9)7(4)10-3-12/h1-2H |
Clé InChI |
CVSWCEVIPPRANQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])F)N=C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)

![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
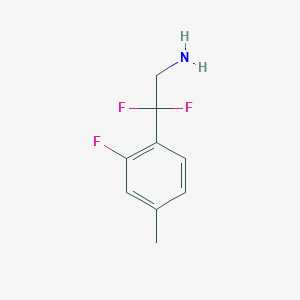

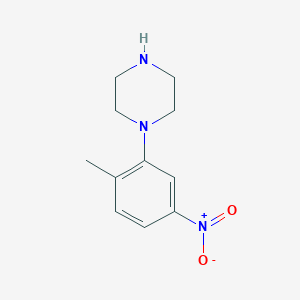
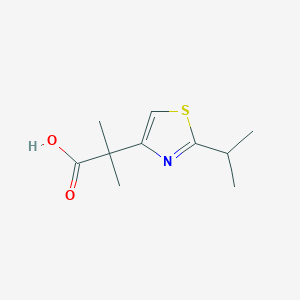
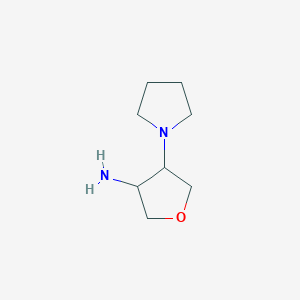
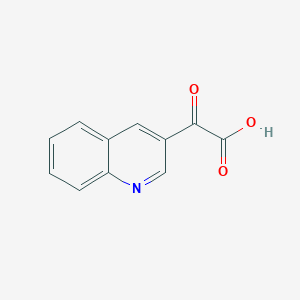

![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)


